molecular formula C15H10F6N2O B7772235 N,N'-Di-(m-trifluoromethylphenyl)urea CAS No. 403-96-3

N,N'-Di-(m-trifluoromethylphenyl)urea

货号: B7772235
CAS 编号: 403-96-3
分子量: 348.24 g/mol
InChI 键: ASUCRFVOBIZQSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualization within Diarylurea Chemistry and Chemical Biology

Diarylureas represent a class of organic compounds that are recognized as "privileged structures" in medicinal chemistry. This designation stems from the urea (B33335) moiety's ability to form stable hydrogen bonds with biological targets. The two NH groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. This characteristic allows diarylureas to interact effectively with various enzymes and receptors, leading to a broad spectrum of biological activities. mdpi.comresearchgate.net

Compounds within the diarylurea class have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comontosight.ainih.gov Their prominence in oncology is particularly noteworthy, with several diarylurea-based drugs, such as Sorafenib (B1663141) and Regorafenib, approved for cancer treatment. mdpi.comfrontiersin.org These drugs often function as kinase inhibitors, interfering with signaling pathways that are crucial for tumor growth and proliferation. researchgate.net The versatility of the diarylurea scaffold allows for extensive synthetic modification, enabling researchers to fine-tune the pharmacological properties of these molecules. researchgate.net

Historical Perspectives on the Research and Development of Trifluoromethylphenyl-Substituted Ureas

The journey of urea-based compounds in medicinal chemistry began over a century ago with the development of Suramin, the first urea-containing drug. frontiersin.org However, the focused exploration of trifluoromethylphenyl-substituted ureas is a more recent development, driven by advancements in fluorine chemistry. The introduction of the trifluoromethyl (CF3) group into organic molecules became a key strategy in drug design to enhance various properties of a compound.

Initially, research into trifluoromethylphenyl ureas was part of a broader investigation into urea-based herbicides. nih.govnih.gov Over time, the focus expanded to their potential as therapeutic agents. The recognition of the trifluoromethyl group's unique electronic and steric properties spurred the synthesis and evaluation of numerous analogs. A significant milestone in this area was the discovery that trifluoromethylphenyl ureas could act as potent inhibitors of various kinases, which are pivotal in many disease processes. This has led to the development of numerous compounds that have been investigated for their anticancer activities. nih.gov

Significance of the Trifluoromethyl Moiety in Chemical and Biological Research

One of the most significant contributions of the trifluoromethyl group is its ability to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This metabolic stability often leads to an increased half-life of the drug in the body. mdpi.com The steric bulk of the trifluoromethyl group is also a key factor, as it can be used as a bioisostere for other groups like methyl or chloro to optimize the fit of a molecule into a biological target's binding site. wikipedia.org The incorporation of trifluoromethyl groups is a well-established strategy to enhance the efficacy and pharmacokinetic properties of drug candidates. bohrium.com

Research Objectives and Scope of Comprehensive Academic Inquiry into N,N'-Di-(m-trifluoromethylphenyl)urea

The primary research objectives for this compound are centered on a thorough characterization of its chemical, physical, and biological properties. A fundamental goal is to understand its synthesis and reactivity, exploring efficient methods for its preparation and its behavior in various chemical transformations.

A significant area of investigation is the elucidation of its biological activity. Academic inquiry aims to identify and characterize the specific cellular targets and pathways with which this compound interacts. This includes detailed studies to determine its mechanism of action, which could involve enzyme inhibition, receptor modulation, or other biochemical interactions. The ultimate goal of this line of research is to assess its potential as a lead compound for the development of new therapeutic agents.

The scope of a comprehensive academic inquiry also includes a detailed analysis of its structure-activity relationships. By synthesizing and evaluating related analogs, researchers can determine how modifications to the chemical structure impact its biological effects. This information is crucial for optimizing the compound's potency and selectivity.

Interactive Data Table: Chemical and Physical Properties

PropertyValue
IUPAC Name 1,3-bis(3-(trifluoromethyl)phenyl)urea
CAS Number 403-96-3
Molecular Formula C15H10F6N2O
Molecular Weight 348.24 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-bis[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N2O/c16-14(17,18)9-3-1-5-11(7-9)22-13(24)23-12-6-2-4-10(8-12)15(19,20)21/h1-8H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUCRFVOBIZQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193312
Record name N,N'-Di-(m-trifluoromethylphenyl)urea
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Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-96-3
Record name N,N'-Di-(m-trifluoromethylphenyl)urea
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Record name N,N'-Di-(m-trifluoromethylphenyl)urea
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Synthetic Methodologies and Chemical Derivatization of N,n Di M Trifluoromethylphenyl Urea

Established Synthetic Pathways for N,N'-Di-(m-trifluoromethylphenyl)urea and Related Diarylureas

The traditional and more recent "green" methods for synthesizing diarylureas each present distinct advantages and challenges.

The most conventional method for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with phosgene (B1210022) or a phosgene equivalent. tandfonline.comrsc.org This process typically proceeds through an isocyanate intermediate. For the synthesis of this compound, 3-(trifluoromethyl)aniline (B124266) is reacted with phosgene (COCl₂) or a safer equivalent like triphosgene (B27547) (bis(trichloromethyl)carbonate). nih.govcommonorganicchemistry.com

The reaction with phosgene first generates 3-(trifluoromethyl)phenyl isocyanate. This highly reactive intermediate then readily reacts with a second molecule of 3-(trifluoromethyl)aniline to form the desired symmetrical urea (B33335).

Reaction Scheme:

Formation of the isocyanate: CF₃C₆H₄NH₂ + COCl₂ → CF₃C₆H₄NCO + 2HCl

Formation of the urea: CF₃C₆H₄NCO + CF₃C₆H₄NH₂ → (CF₃C₆H₄NH)₂CO

While effective, the use of phosgene is fraught with significant safety concerns due to its extreme toxicity. tandfonline.com This has led to the widespread adoption of phosgene substitutes. Triphosgene, a solid, is a safer and more easily handled alternative that generates phosgene in situ. nih.govrsc.org Other phosgene equivalents include diphosgene (trichloromethyl chloroformate) and carbonyldiimidazole (CDI). rsc.orgresearchgate.net The reaction using these substitutes follows a similar mechanistic pathway involving the in-situ generation of the isocyanate. tandfonline.com

In recent years, there has been a significant shift towards developing more environmentally benign and safer synthetic routes, avoiding hazardous reagents like phosgene. rsc.orgyoutube.com

One prominent green approach involves the direct carbonylation of amines using carbon dioxide (CO₂) as a C1 source. acs.orgnih.gov This method is atom-economical and utilizes a non-toxic, abundant, and renewable feedstock. acs.org The synthesis of symmetrical diarylureas from aromatic amines and CO₂ can be achieved in the presence of a strong base and a dehydrating agent. acs.orgrsc.org For instance, reacting an aromatic amine with CO₂ in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of a carbamic acid intermediate, which upon dehydration, yields the corresponding urea. acs.org

Another catalyst-free approach involves the reaction of amines with potassium isocyanate in water. rsc.org This method is simple, mild, and efficient, often providing high yields and purity without the need for organic solvents or complex purification procedures. rsc.org

Palladium-catalyzed oxidative carbonylation of amines represents another significant advancement. nih.govresearchgate.net This method uses carbon monoxide (CO) and an oxidant, such as molecular oxygen, to directly synthesize ureas from amines. nih.govresearchgate.net While this approach requires a catalyst, it avoids the use of phosgene and can be highly efficient. nih.gov

A summary of various synthetic approaches is presented in the table below.

Synthetic MethodReagentsAdvantagesDisadvantages
Classical Phosgene Method Amine, PhosgeneHigh yield, well-establishedExtreme toxicity of phosgene
Phosgene Equivalents Amine, Triphosgene, CDIIncreased safety, easier handlingHigher cost of reagents
Direct Carbonylation with CO₂ Amine, CO₂, Base, Dehydrating agentGreen, atom-economical, non-toxic C1 sourceMay require harsh conditions or specific catalysts
Potassium Isocyanate in Water Amine, Potassium IsocyanateCatalyst-free, environmentally friendly solvent, simple work-upLimited to water-soluble or -tolerant substrates
Oxidative Carbonylation Amine, CO, Oxidant, Palladium catalystPhosgene-free, high efficiencyRequires a metal catalyst, pressurized CO

The yield and purity of this compound are highly dependent on the chosen synthetic route and reaction conditions. In classical methods using phosgene or its equivalents, the purity of the starting aniline (B41778) is crucial to avoid side reactions. The slow addition of the amine to the phosgenating agent is often necessary to control the reaction and prevent the formation of byproducts.

In green chemistry approaches, such as the direct use of CO₂, reaction optimization is key. Factors like pressure, temperature, choice of base, and the efficiency of the dehydrating agent can significantly impact the yield. acs.org For instance, the use of a strong amidine base like DBU has been shown to be effective in promoting the reaction between aromatic amines and CO₂. acs.org

For purification, N,N'-diarylureas are typically crystalline solids and can often be purified by recrystallization from a suitable solvent. The choice of solvent is critical to obtain high purity crystals. Simple filtration and washing can be sufficient for methods that produce a clean product, such as the reaction with potassium isocyanate in water. rsc.org

Advanced Methodological Innovations in this compound Synthesis

To address the challenges of traditional batch synthesis, including long reaction times and scalability issues, modern techniques like microwave-assisted synthesis and flow chemistry are being increasingly explored.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. rsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields and product purity. researchgate.netresearchgate.net

For the synthesis of ureas, microwave heating has been successfully applied to the reaction of amines with potassium cyanate (B1221674) in water, providing a rapid and efficient route to N-monosubstituted ureas. researchgate.netresearchgate.net This methodology is attractive for its speed and simplicity. researchgate.net While specific examples for this compound are not extensively documented, the general principles are applicable. The reaction of 3-(trifluoromethyl)phenyl isocyanate (generated in situ or pre-formed) with 3-(trifluoromethyl)aniline under microwave irradiation would be expected to proceed rapidly. The high dielectric constant of the reactants and intermediates would allow for efficient absorption of microwave energy, leading to rapid heating and an accelerated reaction rate.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, particularly for large-scale production. youtube.comyoutube.com These advantages include enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for automated, continuous production. youtube.comyoutube.com

The synthesis of ureas using hazardous reagents like phosgene or isocyanates can be made significantly safer in a flow reactor. researchgate.net The small reactor volume at any given time minimizes the risk associated with handling highly reactive or toxic substances. For the synthesis of this compound, a flow process could involve pumping streams of 3-(trifluoromethyl)aniline and a phosgene equivalent into a mixing zone and then through a heated reactor coil. The residence time in the reactor can be precisely controlled to ensure complete reaction, and the product stream can be collected continuously. youtube.com This approach also allows for easy scaling of production by simply running the flow system for a longer duration. youtube.com

Rational Design and Synthesis of this compound Analogs for Academic Investigation

The core structure of this compound, characterized by two trifluoromethylphenyl groups linked by a urea bridge, serves as a template for systematic chemical modification. nist.gov The development of analogs is often guided by SAR analysis, where targeted structural changes are made to optimize specific properties. nih.gov The most common synthetic route to symmetrical diaryl ureas involves the reaction of an amine with phosgene or a phosgene equivalent to generate an isocyanate intermediate, which then reacts with another amine. nih.gov For this compound, this would typically involve the reaction of 3-(trifluoromethyl)aniline with a carbonyl source or the direct use of 3-(trifluoromethyl)phenyl isocyanate. nih.gov

More advanced and versatile methods, such as palladium-catalyzed C–N cross-coupling reactions, have been developed to facilitate the synthesis of unsymmetrical diaryl ureas, providing a broader scope for creating diverse analogs. nih.gov This approach allows for the coupling of various aryl halides with urea or protected ureas, enabling the systematic introduction of different functionalities onto the aromatic rings. nih.gov

Strategies for Substituent Variation on Phenyl Moieties

Research on other diaryl urea scaffolds has provided valuable insights into the impact of such substitutions. For instance, studies have shown that the presence of specific substituents can significantly influence biological activity. nih.gov The introduction of a 4-chloro group or a 4-methyl group on one of the phenyl rings has been shown to enhance the antiproliferative activity of certain diaryl urea derivatives. nih.gov Conversely, replacing a phenyl ring with a non-aromatic group, such as cyclohexyl or n-hexyl, can lead to a complete loss of inhibitory activity in some biological systems, underscoring the critical role of the aryl moieties. nih.gov These findings highlight the importance of the electronic nature and spatial arrangement of the phenyl ring substituents.

Table 1: Examples of Phenyl Moiety Substitutions in Diaryl Urea Analogs and Their Reported Effects
Parent ScaffoldSubstituent (Position)Synthetic StrategyObserved Effect in Reported StudiesReference
Diaryl UreaChloro (R1 = 4-Cl)Reaction with substituted isocyanateEnhanced antiproliferative activity in some derivatives compared to unsubstituted analogs. nih.gov
Diaryl UreaMethyl (R2 = 4-methylphenyl)Reaction with substituted isocyanateIncreased antiproliferative activity compared to the unsubstituted phenyl analog. nih.gov
Phenyl Urea DerivativeCyclohexyl (replaces phenyl ring)Reaction with corresponding isocyanateResulted in loss of IDO1 inhibition, suggesting the phenyl ring is important for activity. nih.gov
Diaryl UreaQuinoxalindione MoietyMulti-step synthesis involving O-arylation and cyclizationDesigned as sorafenib (B1663141) analogs, linking a complex heterocycle to the diaryl urea core. nih.gov

Modifications at the Urea Linkage for Structural Diversity (e.g., N-methylation)

Altering the central urea linker offers another avenue for creating structural diversity. Modifications such as N-alkylation can change the hydrogen-bonding capability, conformation, and lipophilicity of the molecule.

N-methylation is a common modification. For example, the compound N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea is a known herbicide, demonstrating that the urea nitrogens can be functionalized. nih.govnih.gov Modern synthetic methods provide efficient ways to achieve such modifications. A monoselective N-methylation of amides and related compounds, including urea derivatives, can be accomplished using phenyl trimethylammonium iodide (PhMe₃NI) as a solid, easy-to-handle methylating agent. nih.govacs.org For more specialized applications, photocatalytic methods using catalysts like Pd/KPCN with deuterated methanol (B129727) (CD₃OD) can be employed to synthesize N-trideuteromethylated amines, a technique applicable to urea derivatives. researchgate.net

Another strategy for modifying the urea region is homologation, which involves inserting a spacer group. This can increase the distance between the two phenyl rings, which has been shown to influence biological activity in some diaryl urea series. nih.gov

Table 2: Examples of Modifications at the Urea Linkage
Modification TypeReagent/MethodDescriptionReference
N-MethylationPhenyl trimethylammonium iodide (PhMe₃NI)A safe and monoselective method for the N-methylation of amides and urea-derived functionalities. nih.govacs.org
N-TrideuteromethylationPhotocatalytic (Pd/KPCN) with CD₃ODProvides N,N-(CD₃)₂ units with excellent deuterium (B1214612) incorporation for creating isotopically labeled analogs. researchgate.net
HomologationIntroduction of a methylene (B1212753) spacerIncreases the distance between the proximal and distal phenyl rings, which can enhance biological activity. nih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into this compound analogs opens up possibilities for exploring stereoselective interactions with biological targets. The synthesis of chiral ureas can be approached in several ways.

One direct method involves using chiral starting materials. For instance, reacting a chiral amine, such as an enantiopure 1-phenylethylamine, with an isothiocyanate or isocyanate proceeds with retention of configuration to yield a chiral thiourea (B124793) or urea. mdpi.com This principle could be applied by reacting a chiral aniline or a chiral isocyanate in the synthesis of this compound analogs.

Asymmetric catalysis offers a more sophisticated approach. Chiral catalysts, such as chiral phosphoric acids, have been successfully employed in the enantioselective synthesis of related cyclic ureas (hydantoins) from achiral precursors. rsc.org Similarly, bifunctional organocatalysts that incorporate a chiral thiourea moiety are effective in a range of asymmetric transformations, highlighting the utility of chiral urea frameworks in directing stereochemical outcomes. mdpi.comresearchgate.net These catalysts often work through a network of hydrogen bonds, where the urea or thiourea group plays a key role in substrate activation and orientation. organic-chemistry.org

Furthermore, the urea backbone itself can influence stereochemistry at distant parts of the molecule. In one reported case, the reduction of a diaryl urea bearing a remote chiral sulfinyl group proceeded with excellent diastereoselectivity, suggesting that the urea moiety helps to lock the molecule into a defined conformation that directs the approach of the reagent. nih.gov

Table 3: Approaches to Stereoselective Synthesis of Chiral Urea Derivatives
StrategyMethodologyKey FeatureReference
Use of Chiral Starting MaterialsReaction of enantiopure amines with isocyanates.Direct incorporation of a stereocenter from the chiral pool. mdpi.com
Asymmetric OrganocatalysisUse of chiral phosphoric acids or bifunctional thiourea catalysts.Catalytic generation of chirality from achiral precursors. rsc.orgresearchgate.net
Substrate-Controlled DiastereoselectivityA chiral auxiliary on the urea backbone directs a subsequent reaction.The defined conformation of the chiral diaryl urea controls stereochemical outcomes. nih.gov
Axial ChiralityMechanochemical synthesis of axially chiral thioureas.Creates a non-center-based form of chirality. mdpi.com

Investigation of Molecular Mechanisms and Biological Targets of N,n Di M Trifluoromethylphenyl Urea

Biochemical Characterization of Molecular Target Interactions

Enzyme Modulation and Inhibition Kinetics (e.g., Kinases, Epoxide Hydrolases, IMPDH)

N,N'-diarylurea derivatives are well-established as potent modulators of various enzymes, primarily acting as inhibitors. nih.govnih.gov The trifluoromethylphenyl moiety is a common feature in many of these inhibitors, contributing to their binding affinity and selectivity.

Kinases: A primary class of enzymes targeted by diaryl ureas are protein kinases. researchgate.net Many diaryl ureas function as "Type II" kinase inhibitors, which bind to and stabilize the inactive "DFG-out" conformation of the kinase. mdpi.comresearchgate.net This mechanism involves the urea (B33335) group forming key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase, while the aryl rings occupy adjacent hydrophobic pockets. mdpi.comresearchgate.net

Prominent examples of kinases inhibited by trifluoromethylphenyl-containing diaryl ureas include:

RAF Kinase: Sorafenib (B1663141), a complex diaryl urea with a 4-chloro-3-(trifluoromethyl)phenyl group, is a potent inhibitor of Raf-1 kinase. researchgate.netnih.gov Its mechanism involves blocking the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation. nih.gov

Receptor Tyrosine Kinases (RTKs): This class of compounds frequently inhibits RTKs involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). mdpi.comscite.ai The diaryl urea scaffold is crucial for binding to the ATP-binding pocket of these receptors. nih.gov For instance, derivatives with a trifluoromethylphenyl group have shown significant inhibitory activity against VEGFR-2. researchgate.net

Akt (Protein Kinase B): Certain N,Nʹ-diarylurea derivatives, such as N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU), have been shown to inhibit the PI3K/Akt signaling pathway, leading to cell cycle arrest in cancer cells. nih.gov

The table below summarizes the inhibitory activity of representative diaryl urea compounds against various kinases.

CompoundTarget KinaseActivity (IC50)Reference
SorafenibRaf-16 nM researchgate.net
SorafenibVEGFR-290 nM scite.ai
TivozanibVEGFR-20.16 nM researchgate.net
Compound 5a (4-aminoquinazolinyl-diaryl urea derivative)EGFR56 nM nih.gov
Compound 6a (diaryl urea derivative)VEGFR-2Comparable to Sorafenib nih.gov

Soluble Epoxide Hydrolase (sEH): The 1,3-disubstituted urea pharmacophore is also a hallmark of potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and analgesic epoxy-fatty acids. google.comnih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation and pain. mdpi.com The urea group of these inhibitors mimics the transition state of epoxide hydrolysis, establishing strong hydrogen bonds with catalytic residues (like Asp335, Tyr383, and Tyr466) in the enzyme's active site. google.comacs.org While direct data on N,N'-Di-(m-trifluoromethylphenyl)urea is limited, related compounds like 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) are potent sEH inhibitors. mdpi.com The trifluoromethylphenyl group contributes to the binding in the hydrophobic portion of the active site. acs.org

Inosine Monophosphate Dehydrogenase (IMPDH): Although less commonly associated with diaryl ureas than kinases or sEH, IMPDH is another enzyme target for which urea-based inhibitors have been explored. IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for antimicrobial and anticancer agents. While specific studies on this compound are not prominent, the general scaffold of urea derivatives has been investigated for IMPDH inhibition.

Receptor Ligand Binding Affinity and Selectivity Profiling

The primary receptors targeted by this compound and its derivatives are receptor tyrosine kinases (RTKs). nih.gov These transmembrane proteins play a critical role in cellular signaling pathways that control growth, differentiation, and metabolism. The binding of diaryl ureas to RTKs like VEGFR, PDGFR, and EGFR is a key mechanism for their anticancer effects. researchgate.netnih.gov

The binding affinity is driven by a combination of interactions:

Hydrogen Bonding: The central urea moiety is paramount, forming crucial hydrogen bonds with the kinase hinge region. Typically, the N-H groups act as donors to the backbone carbonyl of a conserved aspartate residue (in the DFG motif), and the urea carbonyl oxygen acts as an acceptor for a hydrogen bond from a conserved glutamate (B1630785) residue in the αC-helix. researchgate.net

Hydrophobic and π-Interactions: The two trifluoromethylphenyl rings are critical for binding affinity and selectivity. nih.gov They fit into hydrophobic pockets adjacent to the ATP-binding site, engaging in nonbonded π interactions (CH-π and π–π stacking) with aromatic and aliphatic residues of the protein. nih.govmdpi.com Aromatic groups in these positions lead to a more extensive and robust interaction profile compared to non-aromatic substituents. nih.gov

The selectivity of these compounds for different kinases is determined by the specific shape and amino acid composition of these hydrophobic pockets. Subtle changes in the substitution pattern on the phenyl rings can dramatically alter the selectivity profile.

Protein-Protein Interaction Modulation

This compound and related compounds typically modulate protein-protein interactions (PPIs) indirectly, as a downstream consequence of enzyme inhibition, rather than by directly disrupting large protein interfaces. nih.gov The most significant mechanism is the inhibition of protein kinases that control signaling cascades.

Many PPIs are dependent on phosphorylation events. A protein kinase phosphorylates a specific residue on a target protein, creating a phosphopeptide binding motif that is then recognized by another protein containing a phosphobinding domain (e.g., SH2 or 14-3-3 domains). By inhibiting the kinase, a diaryl urea compound prevents this initial phosphorylation step, thereby blocking the subsequent PPI and disrupting the entire signaling pathway.

A prime example is the RAS-RAF-MEK-ERK pathway . nih.govnih.gov The activation of RAF kinase is a critical step that leads to its interaction with and phosphorylation of MEK. Diaryl urea inhibitors like Sorafenib bind to RAF kinase, locking it in an inactive state and preventing its interaction with MEK, thus halting the signal transduction cascade that promotes cell proliferation. nih.gov While some molecules have been designed as direct RAS:RAF PPI inhibitors, the more common mechanism for diaryl ureas is the allosteric inhibition of the kinase itself. nih.gov

Identification and Validation of Specific Molecular Targets for this compound

Affinity-Based Probes and Proteomics-Based Target Deconvolution Methodologies

Identifying the full spectrum of molecular targets for a small molecule inhibitor is crucial for understanding its mechanism of action and potential off-target effects. Chemical proteomics, particularly using affinity-based probes, is a powerful technique for this purpose. youtube.com

A successful strategy for identifying kinase targets of diaryl ureas involves creating a probe that mimics the parent compound but is modified with two key chemical moieties:

A Photo-Crosslinker: A group like a trifluoromethylphenyl diazirine is often used. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acids in the protein's binding pocket. This permanently attaches the probe to its target.

An Enrichment Tag: An alkyne or biotin (B1667282) tag is included, which allows for the selective capture and purification of the probe-protein complexes from a complex mixture like a whole-cell lysate.

The process involves incubating the probe with cell lysates (or even live cells), activating the crosslinker with UV light, lysing the cells, and then using click chemistry (for alkyne tags) or streptavidin affinity chromatography (for biotin tags) to pull down the covalently labeled proteins. These enriched proteins are then identified and quantified using mass spectrometry. youtube.com This unbiased approach can reveal both expected and novel protein targets of the inhibitor. Urea-based crosslinkers are also being developed that can be cleaved within the mass spectrometer, aiding in the identification of the cross-linked peptides and proteins. cfplus.cz

Genetic and Mutational Analysis for Target Validation

Once potential targets are identified through proteomics, genetic methods are essential for validating that engagement of these targets is responsible for the compound's biological effects.

Mutational Analysis: One of the strongest forms of validation comes from studying the compound's effect in the context of specific genetic mutations. For example, the efficacy of RAF kinase inhibitors is significantly higher in cancer cells harboring a specific activating mutation, such as BRAF V600E. researchgate.netkoreascience.kr Comparing the inhibitor's potency in cells with the wild-type kinase versus the mutated kinase can confirm the target. Furthermore, researchers can introduce mutations into the proposed binding site of the target protein; if these mutations confer resistance to the compound, it provides strong evidence that the protein is a direct target.

Gene Silencing and Overexpression: Techniques like RNA interference (siRNA) or CRISPR/Cas9-mediated gene knockout can be used to reduce the expression of a putative target protein. If reducing the target's expression mimics the biological effects of the compound or sensitizes cells to it, this supports the proposed mechanism. Conversely, overexpressing the target protein might confer resistance to the inhibitor.

Cellular Pathway Analysis: The downstream effects of target engagement can be monitored to validate the mechanism. For instance, if a diaryl urea is proposed to inhibit the Akt kinase, researchers can treat cells with the compound and then measure the phosphorylation levels of known Akt substrates, such as GSK-3β or c-Myc. nih.gov A reduction in the phosphorylation of these downstream proteins, coupled with an expected cellular outcome like cell cycle arrest, validates that the compound is acting on the intended pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

The investigation into the structure-activity relationships (SAR) of this compound and its related analogs is crucial for understanding how chemical modifications translate into biological activity. Diarylureas are recognized as a significant scaffold in drug discovery, largely due to the urea moiety's ability to form stable hydrogen bonds with various biological receptors and enzymes. nih.govmdpi.com The specific structural arrangement of this compound, with two trifluoromethyl-substituted phenyl rings, provides a distinct profile of electronic and steric properties that dictates its interaction with biological targets. mdpi.com

Correlating Structural Features with Molecular Binding Affinity and Biological Activity

The molecular architecture of diarylureas is a key determinant of their binding affinity and subsequent biological effects. The central urea group (-NH-CO-NH-) is a critical feature, acting as both a hydrogen bond donor (the N-H groups) and an acceptor (the carbonyl oxygen). mdpi.comnih.gov This dual capability allows for the formation of robust and directional hydrogen bonds within protein binding pockets, often forming a characteristic "urea tape" motif that stabilizes the ligand-protein complex. mdpi.comresearchgate.net

In this compound, the key structural features contributing to its activity profile are:

The Diarylurea Core: This scaffold provides a rigid framework that properly orients the two phenyl rings for optimal interaction with target sites. The planarity and conformational preferences of the urea linkage are significant for activity. nih.gov

Symmetrical Substitution: The presence of identical substituted phenyl groups on both nitrogen atoms of the urea core can contribute to specific, high-affinity binding in symmetrical pockets. vulcanchem.com

Trifluoromethyl (CF3) Groups: The CF3 groups are strong electron-withdrawing substituents that significantly influence the electronic properties of the phenyl rings. They also increase the lipophilicity of the molecule, which can affect cell permeability and interaction with hydrophobic pockets in target proteins.

Studies on analogous diarylurea compounds have demonstrated that the urea functionality is often essential for activity. For instance, replacing the urea with a thiourea (B124793) or carbamate (B1207046) linkage can lead to a dramatic decrease in biological potency, highlighting the specific hydrogen-bonding pattern of the urea group as being critical for molecular recognition. nih.gov Similarly, methylation of the urea nitrogens, which removes the hydrogen bond donating capacity, can also abolish or significantly reduce activity. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful computational tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For a series of active molecules like diarylureas, a ligand-based pharmacophore model can be developed by superimposing the structures and identifying common features. nih.gov

Based on the structure of this compound and its active analogs, a typical pharmacophore model would likely include:

Hydrogen Bond Donors: Corresponding to the two N-H groups of the urea moiety.

A Hydrogen Bond Acceptor: Represented by the carbonyl oxygen of the urea.

Two Aromatic/Hydrophobic Regions: Defined by the two m-trifluoromethylphenyl rings.

This model serves as a 3D query to search for other molecules with a similar arrangement of features, potentially leading to the discovery of novel and diverse chemical scaffolds with the same biological activity. nih.gov

Ligand-based design principles leverage the knowledge gained from SAR studies to rationally design new compounds with improved properties. nih.gov Starting with a lead compound like this compound, medicinal chemists can make systematic modifications. For example, knowing that the urea N-H groups are critical hydrogen bond donors, these are typically preserved. nih.gov Modifications might instead focus on:

Exploring different substituents on the phenyl rings to optimize electronic properties and lipophilicity.

Altering the substitution pattern (e.g., moving the CF3 group to the para- or ortho-position) to probe the topology of the binding site.

Replacing the phenyl rings with other aromatic or heteroaromatic systems to improve properties like metabolic stability or solubility.

These rational design strategies, guided by SAR and pharmacophore models, accelerate the optimization process, leading to compounds with enhanced potency and better drug-like characteristics. nih.gov

Biophysical Characterization of this compound Binding

To fully understand the molecular mechanism of action, it is essential to characterize the physical interactions between this compound and its biological target. Biophysical techniques provide quantitative data on binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov It is considered the gold standard for characterizing the thermodynamics of molecular interactions in solution. unizar.es In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing its purified target protein. Each injection triggers a heat change that is precisely measured by the calorimeter.

The resulting data are plotted as heat flow per injection versus the molar ratio of the ligand to the protein. Fitting this binding isotherm to a suitable model yields a complete thermodynamic profile of the interaction. winthrop.edu

Key parameters obtained from a single ITC experiment include:

Binding Stoichiometry (n): The number of ligand molecules that bind to one molecule of the target protein.

Binding Constant (Ka): A measure of the affinity of the ligand for the target. The dissociation constant (Kd) can be calculated as the reciprocal of Ka.

Enthalpy of Binding (ΔH): The measure of the heat released (exothermic, favorable) or absorbed (endothermic, unfavorable) upon binding, reflecting changes in hydrogen bonding and van der Waals interactions. unizar.es

Entropy of Binding (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), where ΔG = -RTln(Ka). The entropy term reflects changes in the system's disorder, including conformational changes in the protein and ligand and the release of water molecules from the binding interface. winthrop.edu

This complete thermodynamic signature provides deep insight into the nature of the binding forces. For example, a binding event driven by a large favorable enthalpy change (negative ΔH) often suggests strong hydrogen bonding, which would be expected for a urea-based compound.

Table 1: Illustrative Thermodynamic Data from an ITC Experiment
ParameterDescriptionExample Value
Stoichiometry (n)Molecules of ligand per protein molecule1.05
Binding Constant (Ka)Association constant (M-1)2.5 x 106
Dissociation Constant (Kd)Dissociation constant (μM)0.4
Enthalpy (ΔH)Change in enthalpy (kcal/mol)-9.5
Entropy (ΔS)Change in entropy (cal/mol·K)-3.1
Gibbs Free Energy (ΔG)Change in Gibbs free energy (kcal/mol)-8.6

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. arxiv.org It provides valuable information about the kinetics of a binding event—that is, the rates at which a complex forms and dissociates. nih.gov

In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the chip surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal and measured in resonance units (RU). arxiv.org

A typical SPR sensorgram plots the response (RU) over time and shows two distinct phases:

Association Phase: As the analyte solution flows over the surface, the signal increases as the ligand-analyte complex forms.

Dissociation Phase: When the analyte solution is replaced with a buffer, the signal decreases as the complex dissociates.

By analyzing the shape of these curves at different analyte concentrations, the key kinetic parameters can be determined. nih.gov

Association Rate Constant (ka or kon): Measures how quickly the ligand and analyte form a complex (units: M-1s-1).

Dissociation Rate Constant (kd or koff): Measures the stability of the complex, or how quickly it dissociates (units: s-1).

Equilibrium Dissociation Constant (KD): This is a measure of binding affinity and is calculated from the ratio of the rate constants (KD = kd/ka). A lower KD value indicates a higher binding affinity. nih.gov

Table 2: Illustrative Kinetic Data from an SPR Experiment
ParameterDescriptionExample Value
Association Rate (ka)Rate of complex formation (M-1s-1)1.2 x 105
Dissociation Rate (kd)Rate of complex dissociation (s-1)5.0 x 10-3
Dissociation Constant (KD)Affinity calculated from kinetics (nM)41.7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for investigating the interactions between small molecule ligands, such as this compound, and their macromolecular targets at atomic resolution in solution. rcsb.org This method provides valuable data on binding affinity, the kinetics of the interaction, and the specific residues involved in the binding event, complementing the static picture provided by X-ray crystallography.

Ligand-Observed NMR: The presence of two trifluoromethyl (CF3) groups in this compound makes it an ideal candidate for ¹⁹F NMR spectroscopy. The fluorine nucleus is 100% abundant and highly sensitive, and its signals appear in a spectral region devoid of background signals from the biological target. Upon binding to a protein, changes in the chemical shift, line width, and intensity of the ¹⁹F NMR signal of the ligand can be observed. These changes provide direct evidence of binding and can be used to determine the dissociation constant (Kd). Furthermore, techniques like saturation transfer difference (STD) NMR and Water-Ligand Observed with Gradient SpectroscopY (WaterLOGSY) can identify which parts of the ligand are in close proximity to the protein surface.

Protein-Observed NMR: To map the binding site of this compound on its protein target, two-dimensional (2D) NMR experiments, most commonly the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are employed. This requires the protein to be isotopically labeled with ¹⁵N. The ¹H-¹⁵N HSQC spectrum displays a peak for each backbone amide proton and many sidechain amide protons, effectively serving as a fingerprint of the protein's folded state.

Upon titration with this compound, residues at the binding interface and those undergoing conformational changes will experience a change in their chemical environment, leading to chemical shift perturbations (CSPs) in the HSQC spectrum. By tracking the movement of these peaks, the binding site can be mapped onto the protein's structure. The magnitude of the CSPs can also be used to estimate the binding affinity. For diaryl urea compounds that induce significant conformational changes in their kinase targets, such as the DFG motif flip, CSP analysis is particularly insightful for characterizing the allosteric mechanism of inhibition. columbia.edu

Detailed research findings from NMR studies would typically be presented in tables summarizing the observed chemical shift perturbations for specific amino acid residues of the target protein upon ligand binding, or changes in the ¹⁹F NMR parameters of the ligand itself.

TechniqueInformation GainedKey Features for this compound
¹⁹F NMR (Ligand-Observed)Direct evidence of binding, determination of binding affinity (Kd), information on the ligand's chemical environment upon binding.Two trifluoromethyl groups provide a strong, clean signal for observation.
¹H-¹⁵N HSQC (Protein-Observed)Mapping of the ligand binding site on the protein surface, characterization of conformational changes, estimation of binding affinity.Identifies specific amino acid residues in the target protein that interact with the compound.
STD NMR Epitope mapping (identifies which parts of the ligand are in direct contact with the protein).Determines the orientation of the trifluoromethylphenyl rings within the binding pocket.

Cellular and in Vitro Biological Activities of N,n Di M Trifluoromethylphenyl Urea

Cellular Phenotypic Responses in Model Systems

Cellular Differentiation and Morphogenesis Studies

Direct studies detailing the effects of N,N'-Di-(m-trifluoromethylphenyl)urea on cellular differentiation and morphogenesis have not been extensively reported. Research on diaryl ureas has predominantly focused on their anti-proliferative and cytotoxic effects rather than their potential to induce specific differentiation pathways or morphological changes unrelated to apoptosis. frontiersin.org

It is plausible that, like other kinase inhibitors, this compound could indirectly influence cellular differentiation and morphogenesis. These processes are tightly regulated by signaling cascades that are common targets for diaryl urea (B33335) compounds, such as the RAS/RAF/MEK/ERK pathway. nih.govfrontiersin.org For instance, the inhibition of this pathway by a diaryl urea derivative has been shown to suppress the proliferation of hepatocellular carcinoma cells. frontiersin.org The impact on differentiation would be highly context-dependent, varying with the cell type and the specific kinases inhibited by the compound.

Future research in this area would involve treating various cell lines, including stem cells or progenitor cells, with this compound and observing changes in morphology and the expression of differentiation markers.

High-Throughput Screening (HTS) and High-Content Screening (HCS) Methodologies for this compound Activity

The discovery of bioactive molecules like this compound and its analogs is often facilitated by HTS and HCS methodologies. These approaches allow for the rapid screening of large chemical libraries to identify compounds with a desired biological effect. nih.gov

Automated cell-based assays are crucial for the efficient screening of compound libraries. For a compound like this compound, a variety of automated assays could be developed to assess its biological activity. These assays are typically performed in multi-well plates (e.g., 384- or 1536-well formats) and rely on automated liquid handling and detection systems. nih.gov

Examples of automated cell-based assays that could be used to study this compound include:

Cell Viability Assays: Automated assays using reagents like MTS or resazurin (B115843) can quickly determine the cytotoxic or cytostatic effects of the compound on various cell lines.

Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter. This allows for the automated screening of compounds that modulate the activity of a particular signaling pathway.

Immunofluorescence Assays: Automated microscopy and image analysis can be used to quantify changes in protein expression, localization, or post-translational modifications in response to compound treatment.

Phenotypic screening involves testing a library of compounds for their ability to induce a desired change in cellular phenotype, without a preconceived notion of the molecular target. nih.gov this compound would likely be included in phenotypic screening libraries due to its diaryl urea scaffold, which is a common motif in bioactive compounds. nih.gov

Phenotypic screens could be designed to identify a wide range of activities for this compound, such as:

Inhibition of cancer cell migration and invasion.

Induction of apoptosis in specific cancer cell lines.

Modulation of inflammatory responses.

Reversal of a disease-specific cellular phenotype.

A study on phthalimide-based compounds, some of which also contain a trifluoromethyl substitution, utilized phenotypic screening to identify antileishmanial activity. nih.gov This highlights how phenotypic screening can uncover novel therapeutic applications for compounds with specific chemical features.

Interaction with Subcellular Components and Organelles (In Vitro Studies)

The lipophilic nature of diaryl ureas, enhanced by the presence of trifluoromethyl groups, suggests they can readily cross cellular membranes and interact with intracellular components. vulcanchem.com

The effect of this compound on mitochondrial function is not well-documented. However, mitochondria are a known target for some anti-cancer drugs, and mitochondrial toxicity can be a concern for certain classes of compounds. nih.gov

Studies on other compounds have shown that mitochondrial function can be assessed in vitro using various assays:

Mitochondrial Respiration: The oxygen consumption rate (OCR) can be measured using techniques like Seahorse XF analysis to determine the effects of a compound on the electron transport chain.

Mitochondrial Membrane Potential (ΔΨm): Fluorescent dyes such as JC-1 or TMRM can be used to measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

ATP Production: Cellular ATP levels can be quantified to assess the impact of a compound on mitochondrial ATP synthesis.

Given that some nucleoside analogue reverse transcriptase inhibitors have been shown to cause mitochondrial DNA depletion and affect mitochondrial function, it would be pertinent to investigate whether this compound has similar effects. nih.gov

Table 1: Inferred Assays for Mitochondrial Function of this compound

AssayParameter MeasuredPotential Outcome
Seahorse XF AnalysisOxygen Consumption Rate (OCR)Inhibition or uncoupling of oxidative phosphorylation
JC-1 StainingMitochondrial Membrane Potential (ΔΨm)Depolarization of the mitochondrial membrane
ATP Quantification AssayCellular ATP LevelsDecrease in ATP production

The endoplasmic reticulum (ER) is responsible for protein folding and synthesis. The accumulation of misfolded proteins in the ER leads to ER stress and the activation of the unfolded protein response (UPR). dovepress.com While there is no direct evidence linking this compound to ER stress, it is a plausible mechanism of action for a bioactive compound.

The induction of ER stress can be investigated by measuring the expression of key UPR markers, such as:

Binding immunoglobulin protein (BiP)/Glucose-regulated protein 78 (GRP78)

C/EBP homologous protein (CHOP)

Spliced X-box binding protein 1 (XBP1s)

Activating transcription factor 4 (ATF4)

Some studies have explored the development of diaryl urea derivatives as inhibitors of the ER stress response, suggesting that this class of compounds can modulate this pathway. researchgate.net

Table 2: Potential Markers for Endoplasmic Reticulum Stress Induced by this compound

MarkerPathwayImplication
BiP/GRP78General ER stress sensorIncreased protein misfolding
CHOPApoptotic arm of UPRInduction of apoptosis due to prolonged ER stress
XBP1sIRE1α pathwayActivation of the UPR to restore ER homeostasis
ATF4PERK pathwayTranslational control and stress response gene expression

Computational and Theoretical Studies on N,n Di M Trifluoromethylphenyl Urea

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ubaya.ac.id This technique is crucial in drug discovery for screening virtual libraries of compounds against a protein target to identify potential inhibitors or modulators. nih.gov

To analyze the binding mode of N,N'-Di-(m-trifluoromethylphenyl)urea with a potential protein target, such as a kinase or receptor, a molecular docking protocol would be established. This involves preparing the 3D structures of both the ligand and the protein receptor.

Docking Algorithms: These are the search strategies used to explore the vast conformational space of the ligand within the protein's binding site. Common algorithms fall into several categories:

Systematic or Incremental Construction: These algorithms build the ligand conformation piece by piece within the active site.

Stochastic Methods: Techniques like Monte Carlo and genetic algorithms introduce random changes to the ligand's position, orientation, and conformation, seeking to find the lowest energy state.

Simulation Methods: Molecular dynamics (MD) based docking uses physical principles to simulate the movement of the ligand toward the binding site.

Scoring Functions: After a docking algorithm generates potential binding poses, a scoring function is used to rank them. nih.gov These functions estimate the binding affinity (or free energy of binding) for each pose. They can be classified as:

Force-Field Based: Use terms from classical mechanics, like van der Waals and electrostatic interactions.

Empirical: Use weighted terms derived from experimental data to reproduce known binding affinities.

Knowledge-Based: Derive potentials from statistical analysis of atom pairings in known protein-ligand crystal structures.

For a diarylurea compound, a program like AutoDock, Glide, or DOCK would be utilized. ubaya.ac.id For instance, in studies of other diarylurea derivatives targeting kinases like B-RAF, docking has been used to predict binding energies and interaction patterns within the ATP-binding pocket. nih.gov A similar approach for this compound would yield predicted binding affinities, often expressed in kcal/mol. ubaya.ac.idnih.gov

Table 1: Illustrative Docking Scores for this compound Against a Hypothetical Kinase Target This table is a hypothetical representation of typical docking simulation output.

Docking Program Scoring Function Predicted Binding Affinity (kcal/mol) Predicted Pose Rank
Glide GlideScore -10.5 1
AutoDock Vina Vina Score -9.8 1

Once the top-ranked binding poses are identified, they are analyzed to determine the specific interactions between this compound and the protein's active site. These "hotspots" are regions in the binding site that contribute significantly to the binding energy.

Interaction Fingerprints: These are 2D representations that summarize the key interactions, such as:

Hydrogen Bonds: The urea (B33335) moiety (-NH-CO-NH-) is a classic hydrogen bond donor and acceptor. It would be expected to form crucial hydrogen bonds with amino acid residues in the hinge region of a kinase, a common binding pattern for diarylurea-based inhibitors.

Hydrophobic Interactions: The two m-trifluoromethylphenyl rings would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The phenyl rings could stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Halogen Bonds: The fluorine atoms of the trifluoromethyl (-CF3) groups could potentially form halogen bonds or other favorable electrostatic interactions.

Analysis of diarylurea derivatives often shows that the urea core anchors the molecule, while the substituted phenyl rings provide specificity and additional binding contacts. nih.gov For this compound, the trifluoromethyl groups would be key for establishing specific interactions and modulating the compound's electronic properties.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule, including its geometry, electronic structure, and reactivity, without the influence of a biological target.

A molecule like this compound can adopt various shapes, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Table 2: Hypothetical Relative Energies of this compound Conformers This table provides a hypothetical example based on typical quantum chemical calculations.

Conformer Dihedral Angles (τ1, τ2) Relative Energy (kcal/mol) Population at 298 K (%)
trans-trans ~180°, ~180° 0.00 75.5
cis-trans ~0°, ~180° 1.50 10.2
trans-cis ~180°, ~0° 1.50 10.2

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: Represents the ability of a molecule to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap implies high stability and low reactivity. For this compound, the electron-withdrawing trifluoromethyl groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted diphenylurea, potentially affecting its reactivity and interaction with biological targets. The distribution of these orbitals on the molecule would indicate the most likely sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Free Energy

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, from picoseconds to microseconds. youtube.com This method solves Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, solvent effects, and the stability of protein-ligand complexes. nih.govsemanticscholar.org

For this compound complexed with a protein target, an MD simulation would be performed in a simulated physiological environment (a box of water molecules with ions at a specific temperature and pressure). The simulation would reveal:

Stability of the Binding Pose: Whether the ligand remains stably in the binding pocket as predicted by docking, or if it shifts or exits.

Conformational Flexibility: How the ligand and protein residues adjust their conformations to optimize binding interactions. The trifluoromethylphenyl groups might rotate to fit into specific sub-pockets.

Role of Water: The simulation can identify key water molecules that mediate hydrogen bonds between the ligand and the protein.

Ligand-Protein Binding Dynamics and Stability

The biological activity of diaryl ureas is intrinsically linked to their ability to bind to protein targets, often kinases. rsc.org Computational methods such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) are employed to investigate the dynamics and stability of these ligand-protein complexes. mdpi.comnih.gov

MD simulations can reveal the conformational changes in both the ligand and the protein upon binding and assess the stability of the complex over time. nih.govnih.gov These simulations track the movements of atoms, providing a dynamic picture of the interactions that hold the ligand in the binding pocket. nih.gov For the broader class of diaryl ureas, studies have shown that their binding is primarily governed by a network of nonbonded interactions. mdpi.comnih.gov A systematic analysis of 158 diaryl urea-protein complexes highlighted that nonbonded π interactions, such as CH-π and π–π stacking, work in synergy with traditional hydrogen bonds to confer high binding affinity and specificity. nih.gov The urea moiety itself is a critical hydrogen bond donor, often interacting with key residues like glutamate (B1630785) and aspartate in kinase domains. nih.gov

The stability of the ligand-protein complex can be quantified by calculating the binding free energy. nih.gov Computational techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate these energies from MD simulation trajectories. nih.gov Studies on related inhibitors have shown that van der Waals interactions and non-polar solvation energy are often the principal contributors to binding affinity. nih.gov For diaryl ureas, the aromatic rings, such as the trifluoromethylphenyl groups in the titular compound, are crucial as they expand the interaction footprint within hydrophobic protein pockets, leading to more energetically favorable binding. mdpi.comnih.gov

Solvent Effects on Molecular Interactions

The solvent environment plays a critical role in modulating molecular interactions, including ligand-protein binding. Computational studies can simulate how solvent molecules, typically water, influence the stability and conformation of a compound and its complexes. Urea, a compound related to the central moiety of this compound, is well-known for its ability to denature proteins in aqueous solutions. nih.gov Calorimetric studies combined with theoretical models suggest urea acts through two main mechanisms: a direct interaction where urea hydrogen bonds to the protein's amide backbone, and an indirect effect where it diminishes the hydrophobic effect that drives protein folding. nih.gov

The stability of proteins and their complexes can be significantly altered by the presence of co-solvents or osmolytes like urea. nsf.govresearchgate.net For instance, the stability of protein dimers and oligomers has been shown to be dependent on urea concentration. researchgate.net MD simulations of polymers in different organic solvents, such as toluene (B28343) and tetrahydrofuran (B95107) (THF), have demonstrated that the choice of solvent affects chain packing and intermolecular interactions. nih.gov A good solvent can promote more flexible conformations, whereas a poor solvent might lead to more compact structures with increased coplanar interactions between chain segments. nih.gov These principles suggest that the solvent environment would similarly influence the conformation and interaction potential of this compound, affecting its solubility and availability to bind to target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net For classes of compounds like diaryl ureas, QSAR is a powerful tool for predicting the potency of new derivatives, guiding synthesis, and optimizing lead compounds. rsc.orgnih.gov

Development of QSAR Models for Predictive Biological Activity

The development of a QSAR model is a systematic process that begins with a dataset of compounds with known biological activities, typically expressed as IC₅₀ or pIC₅₀ values. researchgate.net For diaryl urea derivatives, which are often kinase inhibitors, these datasets are used to build models that can predict anti-cancer or antimicrobial activity. nih.govnih.gov

The general workflow for building a QSAR model involves several key steps:

Data Collection and Curation: A set of diaryl urea analogues with measured biological activity against a specific target (e.g., B-RAF kinase) is compiled. nih.gov

Structure Optimization: The three-dimensional structure of each molecule is generated and its energy is minimized using computational chemistry software. nih.gov

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple 1D descriptors (e.g., molecular weight) to complex 3D descriptors (e.g., surface area and volume). nih.gov

Model Building: Statistical methods are used to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common linear method, while machine learning approaches like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) are used for non-linear relationships. nih.govresearchgate.net

In a study on 35 diaryl urea derivatives as B-RAF inhibitors, both MLR and a non-linear SVM-based method were used to create predictive models. nih.gov The resulting models provide equations that can be used to estimate the biological activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. nih.gov

Descriptor Selection and Model Validation in QSAR

The quality and predictive power of a QSAR model depend heavily on the proper selection of descriptors and rigorous validation. basicmedicalkey.com From a vast pool of calculated descriptors, a smaller, relevant subset must be chosen to avoid overfitting and to create an interpretable model. Techniques like genetic algorithms are often used for this selection process. dmed.org.ua

For diaryl urea derivatives, studies have shown that descriptors related to the following properties are often important for biological activity: nih.govnih.gov

Size and Shape: Descriptors like path/walk counts (e.g., PW3, PW4) and Petitjean shape indices (PJI3) describe the molecule's topology and degree of branching. nih.gov

Polarizability: The polarizability (e.g., αzz) reflects how easily the molecule's electron cloud can be distorted, which is crucial for intermolecular interactions. nih.gov

Aromaticity and Hydrophobicity: The presence of aromatic rings, a key feature of diaryl ureas, contributes to hydrophobic interactions within the protein's binding pocket. fao.org

Once a model is built, it must be validated to ensure it is robust and predictive. researchgate.net Validation is a multi-step process:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high cross-validated correlation coefficient (Q²) indicates good internal consistency. uniroma1.it

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power on "unseen" compounds). The model's performance on the test set is a critical indicator of its real-world utility. basicmedicalkey.comsemanticscholar.org

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. This is often determined using methods like the leverage approach, which ensures predictions are only made for compounds similar to those in the training set. dmed.org.ua

The table below shows statistical parameters from a sample QSAR study on diaryl urea derivatives, illustrating the metrics used for validation. nih.gov

Model Type N F-ratio Standard Error (Se)
MLR280.8370.76513.4410.5144
LS-SVM280.9050.81426.1020.3871
Data adapted from a QSAR study on B-RAF inhibitors. nih.gov N = number of compounds in the training set; R² = correlation coefficient; Q² = cross-validated correlation coefficient; F = Fisher's F-ratio.

Applications in Virtual Screening and Lead Optimization

Validated QSAR models are valuable assets in computer-aided drug design, particularly for virtual screening and lead optimization. nih.govresearchgate.net Virtual screening is the process of using a computational model to search large chemical databases (containing millions of compounds) to identify those with a high predicted probability of being active. nih.govyoutube.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

The general workflow is as follows:

A robust QSAR model for a specific target, like one for diaryl urea kinase inhibitors, is developed and validated. nih.gov

The model is used to predict the biological activity of every compound in a large virtual library (e.g., ChemBridge, ZINC). nih.gov

The compounds are ranked based on their predicted activity, and the top-ranked "hits" are selected for further analysis. nih.gov

These hits may then be subjected to further computational filtering, such as molecular docking, to examine their binding mode before being prioritized for experimental testing. nih.gov

QSAR is also integral to lead optimization. researchgate.netnih.gov Once an active "hit" compound is identified, medicinal chemists synthesize analogues to improve properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. QSAR models can guide this process by predicting which structural modifications are most likely to enhance the desired activity, accelerating the journey from a hit to a clinical candidate. japsonline.com For example, a QSAR model for diaryl ureas might indicate that adding a hydrophobic group to one of the phenyl rings would increase inhibitory activity, guiding the next round of synthesis. nih.gov

Advanced Research Methodologies and Applications of N,n Di M Trifluoromethylphenyl Urea As a Research Tool

Use as a Chemical Probe for Target Identification and Validation

The identification of protein targets for small molecules is a foundational step in chemical biology and drug discovery. N,N'-Di-(m-trifluoromethylphenyl)urea can be employed as a chemical probe, leveraging its ability to interact with specific proteins to facilitate their identification and functional validation.

Activity-Based Protein Profiling (ABPP) Strategies

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of enzymes in complex biological samples. nih.govnih.gov While direct covalent labeling by this compound has not been reported, its utility shines in competitive ABPP formats. nih.gov This approach is particularly effective for identifying the protein targets of unlabeled small molecule inhibitors.

In a typical competitive ABPP experiment, a proteome is treated with the inhibitor of interest—in this case, this compound—before the addition of a broad-spectrum activity-based probe (ABP) that targets a specific family of enzymes, such as serine hydrolases. nih.gov The ABP is designed to bind covalently to the active site of these enzymes and typically contains a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. If this compound binds to the active site of a particular enzyme, it will block the binding of the ABP. Consequently, a reduction in the signal from the reporter tag for that specific enzyme, as measured by techniques like quantitative mass spectrometry, indicates a direct interaction. This methodology allows for the proteome-wide screening of the compound's selectivity and the identification of its specific molecular targets, which is crucial for understanding its mechanism of action. The triazole urea (B33335) scaffold, which is structurally related to diaryl ureas, has been successfully used in competitive ABPP screens to identify potent and selective enzyme inhibitors. nih.gov

Affinity Tags and Immobilization Techniques

To directly isolate and identify the binding partners of this compound, the compound can be chemically modified to incorporate an affinity tag. This involves synthesizing a derivative that includes a linker arm attached to a high-affinity handle, such as biotin. The synthesis of biotin-tagged small molecules is a well-established process, often involving the reaction of an appropriate functional group on the molecule with an activated biotin derivative. nih.govpreveligelab.orgmdpi.com

Once prepared, this biotinylated probe is incubated with a cell lysate or tissue homogenate. The probe, along with its bound protein targets, can then be selectively captured from the complex mixture using an avidin- or streptavidin-functionalized solid support, such as magnetic beads or chromatography resin. nih.gov After washing away non-specifically bound proteins, the target proteins are eluted and subsequently identified using high-resolution mass spectrometry.

Alternatively, this compound can be immobilized onto a solid support to create an affinity chromatography matrix. nih.gov A cell lysate is passed over this matrix, and proteins that have an affinity for the compound are retained while others are washed away. The bound proteins can then be eluted, often by changing the buffer conditions or by using a competing soluble form of the compound, and identified. This technique is invaluable for isolating previously unknown binding partners from a complex proteome.

Development of Analytical Methods for Studying this compound in Research Systems

Reliable analytical methods are essential for studying the behavior of this compound in research systems, including confirming its identity, assessing its purity, and quantifying its concentration in various biological and chemical matrices.

Spectroscopic Techniques (e.g., NMR, FT-IR, MS) for Structural Elucidation and Quantification in Research Samples

Spectroscopic methods provide detailed information about the molecular structure and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for confirming the compound's structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the N-H protons of the urea group. researchgate.netchemicalbook.com The ¹³C NMR spectrum would display distinct peaks for the urea carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. researchgate.netrsc.org For more detailed studies, ¹⁵N NMR could provide direct information about the chemical environment of the urea nitrogens.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O (urea) stretching (around 1650 cm⁻¹), C-N stretching, and strong bands corresponding to the C-F stretching of the trifluoromethyl groups. omicsonline.orgresearchgate.netresearchgate.net

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can verify the exact mass of the molecular ion, which for this compound (C₁₅H₁₀F₆N₂O) is 348.0697. nist.govnih.gov MS is also a critical detection method when coupled with chromatographic techniques for highly sensitive quantification.

Table 1: Summary of Expected Spectroscopic Data for this compound

Technique Type Expected Observations Purpose
NMR ¹H NMR Signals in aromatic region (7-8 ppm); N-H proton signal Structural Confirmation
¹³C NMR Carbonyl (C=O) signal (~153 ppm); Aromatic signals; CF₃ signal (quartet) Structural Elucidation
¹⁹F NMR Single resonance for the two equivalent CF₃ groups Purity and Structure
FT-IR Absorbance N-H stretch (~3300 cm⁻¹); C=O stretch (~1650 cm⁻¹); C-F stretches (1100-1350 cm⁻¹) Functional Group ID
MS ESI-HRMS [M+H]⁺ at m/z 349.0770; [M+Na]⁺ at m/z 371.0590 Molecular Weight and Formula Verification

Chromatographic Separation and Detection Methods (e.g., HPLC, LC-MS) for Purity and Compound Analysis

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing non-volatile compounds like phenylureas. newpaltz.k12.ny.us A reversed-phase HPLC method is typically employed, using a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.commtc-usa.com Detection is commonly performed using a UV detector, as the phenyl rings provide strong chromophores. This method can effectively separate the parent compound from precursors, synthetic by-products, or metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. This technique is particularly powerful for analyzing the compound in complex biological matrices, such as cell extracts or plasma. The HPLC separates the compound from other matrix components, and the mass spectrometer provides unambiguous identification and quantification, even at very low concentrations. nih.gov

Table 2: Example HPLC Method for Analysis of this compound

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) Good retention for non-polar aromatic compounds. newpaltz.k12.ny.us

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and is MS-compatible. sielc.com | | Gradient | 5% to 95% B over 15 minutes | Elutes the compound and separates it from potential impurities. | | Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. | | Detection | UV at 254 nm or Mass Spectrometry (ESI+) | Phenyl rings absorb at 254 nm; ESI+ provides sensitive detection. | | Injection Volume | 10 µL | Standard volume for analytical injections. mtc-usa.com |

Integration into Chemical Biology Libraries for Mechanistic Studies

The structural and chemical properties of this compound make it an ideal candidate for inclusion in chemical biology libraries. These libraries are large, diverse collections of small molecules used in high-throughput screening (HTS) to identify compounds that modulate a specific biological process or protein target. chemdiv.comtargetmol.com

The diaryl urea scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide variety of biological targets. The urea moiety is an excellent hydrogen bond donor and acceptor, enabling it to mimic peptide bonds and interact with the backbones of proteins. The two trifluoromethylphenyl groups enhance lipophilicity, which can improve cell permeability, and the trifluoromethyl group itself can participate in specific interactions with proteins.

By including this compound and its analogs in screening libraries, researchers can probe a vast range of biological questions. chemdiv.com Screening this compound against panels of enzymes (e.g., kinases, proteases, hydrolases) or receptors can uncover novel biological activities. Identifying a "hit" in such a screen is the first step in a mechanistic study, leading to subsequent experiments in target identification and validation, ultimately providing new tools to understand and manipulate cellular pathways.

Crystallographic Studies of this compound and its Complexes for Structural Insights

Crystallographic studies are fundamental to understanding the three-dimensional structure of a molecule and how it arranges itself in the solid state. This structural information provides invaluable insights into a compound's physical properties and its potential for forming complexes and new materials. For this compound, while it is a known compound with the chemical formula C₁₅H₁₀F₆N₂O nist.gov, a definitive, publicly accessible single-crystal X-ray diffraction structure was not found in a comprehensive search of academic literature and crystallographic databases.

Consequently, specific experimental data such as unit cell dimensions, space group, and precise bond lengths for the title compound cannot be tabulated. However, the extensive body of research on closely related diarylurea compounds allows for a well-grounded discussion of its expected structural characteristics and the supramolecular interactions that govern its crystal packing.

Anticipated Molecular Conformation and Supramolecular Assembly

The dominant feature in the crystal structures of N,N'-disubstituted ureas is the formation of robust, one-dimensional hydrogen-bonded chains, often referred to as the "urea tape" or catemer motif. This structural element arises from the self-complementary nature of the urea functional group, where the two N-H groups act as hydrogen bond donors and the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor.

It is strongly predicted that this compound would adopt this arrangement. The key interactions would be intermolecular N-H···O=C hydrogen bonds, linking molecules head-to-tail to form an infinite polymer-like chain. The N-H bonds are expected to be in a trans conformation relative to each other across the urea core, which facilitates this linear assembly.

Influence of Trifluoromethylphenyl Substituents

Steric Effects: The size and orientation of these aromatic rings will dictate how the primary hydrogen-bonded urea tapes pack together. The meta-position of the -CF₃ group means the substituents protrude at an angle from the main axis of the phenyl ring, which can lead to complex interdigitation or herringbone patterns between adjacent chains.

Weak Intermolecular Interactions: Beyond the primary urea tape motif, the trifluoromethylphenyl groups offer possibilities for weaker, secondary interactions that help stabilize the three-dimensional crystal lattice. These can include:

π-π Stacking: Interactions between the electron-deficient phenyl rings of adjacent chains.

C-H···F and C-H···O Hydrogen Bonds: The aromatic C-H groups and the fluorine atoms of the -CF₃ group can act as weak hydrogen bond donors and acceptors, respectively, further influencing the packing arrangement.

Complexation and Co-crystallization Studies

A powerful methodology for obtaining structural information on compounds that are difficult to crystallize on their own is through the formation of cocrystals or complexes. Diarylureas, particularly those with electron-withdrawing substituents, are known to form stable complexes with strong hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO). In such a complex, the DMSO oxygen atom typically disrupts the urea tape motif by accepting hydrogen bonds from the two N-H groups of a single urea molecule, forming a discrete, cyclic six-membered ring pattern. While no specific crystallographic reports of this compound complexes were found, this approach remains a viable and important research tool for elucidating its structural properties.

Future Directions and Emerging Research Avenues for N,n Di M Trifluoromethylphenyl Urea

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The urea (B33335) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govnih.govnih.gov For N,N'-Di-(m-trifluoromethylphenyl)urea, a systematic exploration of its biological targets could yield significant discoveries.

Future research should focus on screening the compound against diverse panels of biological targets. The presence of two electron-withdrawing trifluoromethylphenyl groups suggests that it may exhibit distinct structure-activity relationships (SAR) compared to other diaryl ureas. nih.gov Potential areas for investigation include:

Enzyme Inhibition: Many urea derivatives act as enzyme inhibitors. nih.govnih.gov Screening this compound against families of enzymes such as kinases, proteases, and in particular, those where aryl ureas have shown promise like indoleamine 2,3-dioxygenase 1 (IDO1), could reveal novel inhibitory activities. nih.gov The compound's structure could be particularly suited for inhibiting targets like Penicillin-Binding Protein 4 (PBP4) in bacteria, which has been a target for other phenyl-urea molecules. nih.gov

Receptor Modulation: The compound should be evaluated for its ability to modulate various cell surface and nuclear receptors. Its lipophilic nature, enhanced by the CF3 groups, may facilitate membrane transport and interaction with intracellular targets.

Antimicrobial Activity: Given that various disubstituted urea derivatives have demonstrated activity against bacteria and fungi, including Mycobacterium tuberculosis, screening for antimicrobial efficacy is a logical step. nih.gov The goal would be to identify its mechanism of action, which could involve novel pathways beyond established antibiotic targets.

Unraveling the mechanism behind any identified biological activity is crucial. This would involve downstream studies such as gene expression analysis, proteomics, and cellular imaging to pinpoint the specific molecular pathways perturbed by the compound.

Development of Orthogonal Synthetic Routes for Enhanced Analog Diversity

The generation of a diverse library of analogs is essential for optimizing biological activity and understanding SAR. While the traditional synthesis of ureas involves the reaction of an amine with a potentially hazardous isocyanate, modern chemistry offers safer and more versatile alternatives. nih.govresearchgate.net The development of orthogonal synthetic strategies for this compound and its analogs is a key future direction.

Orthogonal routes allow for the independent modification of different parts of the molecule, facilitating the rapid creation of a chemical library. Key approaches that could be explored include:

Phosgene-Free Carbonylations: Utilizing safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) can provide a milder and more controlled method for urea formation. nih.govrsc.orgmdpi.com These reagents react with one amine to form an activated intermediate, which then reacts with a second amine to yield the unsymmetrical urea.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed methods have been developed for the arylation of ureas and for the carbonylation of aryl halides with amines, enabling the construction of unsymmetrical diaryl ureas from readily available starting materials. organic-chemistry.org This approach offers excellent functional group tolerance.

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can generate isocyanate intermediates in situ from carboxylic acids or amides, which can then be trapped by an amine (in this case, 3-(trifluoromethyl)aniline) to form the desired urea. organic-chemistry.orgorganic-chemistry.org

Continuous-Flow Synthesis: Implementing a Staudinger/aza-Wittig reaction sequence in a continuous-flow setup can produce ureas directly from CO2, an azide, and an amine, offering a scalable and efficient process. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound Analogs

Synthetic MethodTypical ReagentsAdvantagesPotential Limitations
Isocyanate-Amine Coupling 3-(trifluoromethyl)phenyl isocyanate, 3-(trifluoromethyl)aniline (B124266)High yield, simple procedure. nih.govRequires handling of potentially toxic isocyanates. nih.govresearchgate.net
Phosgene-Free Carbonylation N,N'-Carbonyldiimidazole (CDI), Triphosgene, AminesAvoids highly toxic phosgene, milder conditions. rsc.orgReagents can be moisture-sensitive.
Metal-Catalyzed Coupling Aryl halides, Urea, Palladium catalyst, CO sourceHigh functional group tolerance, versatile for analog synthesis. organic-chemistry.orgRequires expensive metal catalysts, potential for metal contamination. researchgate.net
Hofmann/Curtius Rearrangement Amides/Acyl Azides, Oxidizing agent (e.g., PhI(OAc)2), AmineStarts from readily available amides/acids, avoids isocyanates. organic-chemistry.orgmdpi.comCan involve multiple steps.
CO2-Based Flow Chemistry Azide, Amine, CO2, PhosphineUses CO2 as C1 source, high efficiency, scalable. researchgate.netRequires specialized flow chemistry equipment.

Integration with Systems Biology and Network Pharmacology Approaches

To move beyond a single-target-single-drug paradigm, systems biology and network pharmacology offer a holistic approach to understanding a compound's biological effects. nih.gov This is particularly relevant for molecules like this compound, which may exhibit polypharmacology (interacting with multiple targets).

Future research should leverage these computational approaches to:

Predict Target Profiles: By analyzing the chemical structure of this compound, computational tools can predict a spectrum of potential protein targets, guiding experimental validation and reducing the scope of initial screening.

Identify Off-Target Effects: These models can also predict potential off-target interactions, providing an early indication of mechanisms that could lead to undesirable effects.

This in-silico-first approach can accelerate the drug discovery process, enabling a more rational and efficient investigation of the therapeutic potential of this compound and its future analogs.

Advanced Computational Design of Next-Generation this compound Analogs

Building upon the insights from SAR studies and systems biology, advanced computational modeling provides a powerful tool for the rational design of next-generation analogs with enhanced potency, selectivity, and drug-like properties. nih.gov

In silico techniques can be employed to refine the core structure of this compound. Key computational strategies include:

Molecular Docking: Once a biological target is identified and its 3D structure is known, molecular docking can simulate the binding of this compound and its virtual analogs into the target's active site. nih.govmdpi.com This helps in understanding binding modes and predicting affinity.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of analogs with their biological activity, QSAR models can be built to predict the activity of novel, untested compounds, guiding synthetic efforts toward more promising candidates. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the role of conformational changes. ed.ac.uked.ac.uk

Table 2: Computational Approaches for the Design of Advanced Analogs

Computational TechniquePurposeApplication to this compound Analogs
Molecular Docking Predict binding mode and affinity of a ligand to a protein target. nih.govGuide modifications to the phenyl rings or urea core to improve interaction with a specific enzyme or receptor.
QSAR Correlate chemical structure with biological activity to predict the potency of new analogs.Identify key structural features (e.g., electronic properties, size) required for optimal biological activity.
Molecular Dynamics Analyze the stability and conformational dynamics of the ligand-protein complex. ed.ac.ukAssess the stability of the binding pose and understand how structural changes affect the dynamic interactions with the target.
Pharmacophore Modeling Identify the essential 3D arrangement of features necessary for biological activity.Create a template for designing new molecules that retain the key interacting elements while having a different chemical scaffold.

Potential in Non-Biological Academic Applications (e.g., Materials Science, Supramolecular Chemistry, Catalysis)

The utility of this compound is not confined to biology. The unique structural features of the molecule make it an attractive candidate for exploration in several areas of materials science and chemistry.

Supramolecular Chemistry: The urea functional group is a powerful motif for building ordered structures through hydrogen bonding. rsc.org The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is an acceptor. The rigid, bulky trifluoromethylphenyl groups can influence the packing of these structures, potentially leading to the formation of novel supramolecular polymers, gels, or liquid crystals. nih.gov

Organocatalysis: Diaryl ureas and thioureas with electron-withdrawing groups have emerged as highly effective hydrogen-bond donor catalysts. researchgate.net The trifluoromethyl groups on this compound significantly increase the acidity of the N-H protons, enhancing their ability to activate electrophiles and stabilize anionic intermediates through hydrogen bonding. researchgate.netacs.org Future work could explore its efficacy as a catalyst in a variety of organic transformations, particularly in anion-recognition catalysis. acs.org

Materials Science: Fluorinated organic compounds are of great interest in materials science for creating hydrophobic surfaces and specialty polymers. Incorporating this compound as a monomer or additive could be explored for the development of new materials with tailored properties, such as low surface energy or specific thermal or optical characteristics. The ability of urea groups to form strong intermolecular interactions could also be harnessed to create self-healing polymers. rsc.org

常见问题

Q. What are the established synthetic routes for N,N'-Di-(m-trifluoromethylphenyl)urea, and how do reaction conditions influence yield?

The compound is typically synthesized via urea-forming reactions, such as the condensation of m-trifluoromethylphenyl isocyanate with a substituted amine. Key factors include solvent choice (e.g., dichloromethane or THF), temperature control (25–60°C), and the use of bases like triethylamine to neutralize HCl byproducts . For example, analogous urea derivatives are synthesized using phenyl isocyanate and amines under anhydrous conditions, with yields optimized by maintaining stoichiometric ratios and inert atmospheres .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and urea linkage integrity. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies characteristic urea carbonyl stretches (~1640–1680 cm⁻¹) . X-ray crystallography, though less common, provides definitive structural validation for crystalline derivatives .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological studies?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Acceptable purity for in vitro studies is ≥95%, validated via calibration curves using certified reference standards. Impurity profiling via LC-MS identifies byproducts like unreacted isocyanates or hydrolyzed intermediates .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from variations in assay conditions (pH, solvent, cell lines) or impurities. Rigorous replication under standardized protocols (e.g., OECD guidelines) and meta-analyses of dose-response curves are essential. Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric) can clarify mechanisms . For instance, fluometuron’s herbicidal activity varies with soil organic content, highlighting the need for environmental controls .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

Density Functional Theory (DFT) calculations model electron distribution and reactivity, particularly for the trifluoromethyl group’s electron-withdrawing effects. Molecular dynamics simulations predict solubility and membrane permeability, validated against experimental LogP values (estimated ~3.5 for similar ureas). Software like Gaussian or COSMO-RS is recommended .

Q. How does structural modification of the urea backbone influence the compound’s stability under physiological conditions?

Substituent effects can be systematically studied via Hammett plots or QSAR models. For example, electron-withdrawing groups (e.g., -CF₃) increase hydrolytic stability by reducing nucleophilic attack on the urea carbonyl. Accelerated degradation studies (pH 1–9, 37°C) coupled with HPLC monitoring quantify half-life variations .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

Occupational exposure limits (OELs) for similar ureas recommend PPE (gloves, respirators) and fume hood use due to potential respiratory irritancy. Waste disposal must follow EPA guidelines for halogenated organics, with incineration as a primary method .

Q. How can researchers optimize solvent systems for recrystallizing this compound?

Solvent polarity screens (e.g., ethanol/water mixtures) balance solubility and crystal growth. Slow cooling (0.5°C/min) from near-saturation solutions yields high-purity crystals. Single-crystal X-ray diffraction requires solvents with low volatility (e.g., DMF) to prevent lattice defects .

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